N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide
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Overview
Description
N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-bromo-2,3-dimethylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically followed by purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Formation of substituted sulfonamides.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of sulfinamides.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
- 2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
- N-(3,4-Dimethylphenyl) 2-bromobenzamide
Uniqueness
N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide is unique due to the specific positioning of the bromine atom and methyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-11(2)14(9-8-13(10)15)16-19(17,18)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZQLOUJNWLJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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